molecular formula C18H12N2O3 B14506680 2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione CAS No. 63160-29-2

2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14506680
CAS No.: 63160-29-2
M. Wt: 304.3 g/mol
InChI Key: SHCIGLGDJRAARJ-UHFFFAOYSA-N
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Description

2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzofuran moiety and an isoindole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-acetylbenzofuran with appropriate hydrazine derivatives. For instance, one method involves the reaction of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux for two hours . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . The isoindole structure may also contribute to the compound’s ability to interact with nucleic acids and proteins, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(1E)-1-(1-Benzofuran-2-yl)ethylidene]pyridine-4-carbohydrazide
  • N′-[(1E)-1-(1-Benzofuran-2-yl)ethylidene]pyridine-3-carbohydrazide
  • N′-[1-(1-Benzofuran-2-yl)ethylidene]-2-cyanoacetohydrazide

Uniqueness

2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione is unique due to its combination of benzofuran and isoindole structures, which confer distinct chemical and biological properties.

Properties

CAS No.

63160-29-2

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

2-[1-(1-benzofuran-2-yl)ethylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C18H12N2O3/c1-11(16-10-12-6-2-5-9-15(12)23-16)19-20-17(21)13-7-3-4-8-14(13)18(20)22/h2-10H,1H3

InChI Key

SHCIGLGDJRAARJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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